Disulfurous acid
Description
Disulfurous acid (H₂S₂O₅), also known as pyrosulfurous acid, is an unstable sulfur oxyacid with the molecular formula H₂S₂O₅ . It exists primarily in solution or as salts (e.g., sodium pyrosulfite, Na₂S₂O₅) due to its instability in free form . Its structure features two sulfur atoms in different oxidation states: one sulfur in +4 (sulfurous-like) and the other in +5 (uncommon for sulfur oxyacids) .
Properties
CAS No. |
33669-61-3 |
|---|---|
Molecular Formula |
H2O5S2 |
Molecular Weight |
146.15 g/mol |
InChI |
InChI=1S/H2O5S2/c1-6(2)7(3,4)5/h(H,1,2)(H,3,4,5) |
InChI Key |
WBZKQQHYRPRKNJ-UHFFFAOYSA-N |
SMILES |
OS(=O)S(=O)(=O)O |
Canonical SMILES |
OS(=O)S(=O)(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: Methanesulfonic acid can be synthesized through several methods:
Oxidation of Dimethyl Sulfide: This method involves the oxidation of dimethyl sulfide using oxygen from the air.
Oxidation of Dimethyl Disulfide: This method uses nitric acid as an oxidizing agent, which is then restored using atmospheric oxygen.
Reaction with Thionyl Chloride: Methanesulfonic acid can be reacted with thionyl chloride to produce methanesulfonyl chloride, which can then be hydrolyzed to obtain methanesulfonic acid.
Industrial Production Methods:
Air Oxidation Process: Developed by BASF, this method involves the oxidation of dimethyl disulfide with nitric acid, followed by restoration using atmospheric oxygen.
Types of Reactions:
Oxidation: Methanesulfonic acid can undergo oxidation reactions to form methanesulfonate salts.
Reduction: It can be reduced to form methanethiol and other sulfur-containing compounds.
Substitution: Methanesulfonic acid can participate in substitution reactions, where the sulfonic acid group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidizing Agents: Nitric acid, oxygen, and chlorine are commonly used oxidizing agents.
Reducing Agents: Hydrogen and metal hydrides are used as reducing agents.
Substitution Reagents: Alkyl halides and other electrophiles are used in substitution reactions.
Major Products:
Methanesulfonate Salts: Formed through oxidation reactions.
Methanethiol: Formed through reduction reactions.
Substituted Sulfonic Acids: Formed through substitution reactions.
Scientific Research Applications
Methanesulfonic acid has a wide range of applications in scientific research and industry:
Chemistry: It is used as a catalyst for esterification and alkylation reactions.
Biology: Methanesulfonic acid is used in the synthesis of various biologically active compounds.
Medicine: It is used in the formulation of pharmaceuticals and as a reagent in drug synthesis.
Industry: Methanesulfonic acid is used in electroplating, particularly in the electrodeposition of tin-lead solder for electronic applications and high-speed plating of tin on steel plates for food cans.
Mechanism of Action
Methanesulfonic acid exerts its effects through its strong acidity and ability to act as a Brønsted acid catalyst. It facilitates various chemical reactions by donating protons to reactants, thereby increasing the reaction rate . The molecular targets and pathways involved include the activation of electrophiles and the stabilization of reaction intermediates .
Comparison with Similar Compounds
Comparison with Similar Sulfur Compounds
Structural and Chemical Properties
Table 1: Key Properties of Disulfurous Acid and Related Compounds
Stability and Reactivity
- This compound : Decomposes into HSO₃⁻ and SO₂ in aqueous solutions. Its instability limits direct industrial use, but its salts (e.g., Na₂S₂O₅) are stable and widely employed .
- Sulfurous Acid (H₂SO₃) : More stable than this compound but still decomposes to SO₂ and water. Used in bleaching and disinfection via its salts .
Research and Development Trends
- This compound: Innovations focus on improving salt synthesis efficiency and expanding applications in sustainable agriculture (e.g., soil treatment) .
- Thiosulfurous Acid : Academic interest in isomerism and theoretical redox properties .
Q & A
Q. What are the established methods for synthesizing and characterizing disulfurous acid (H₂S₂O₅) in laboratory settings?
this compound is typically synthesized by acidifying sulfite salts (e.g., sodium metabisulfite, Na₂S₂O₅) under controlled conditions . For example, adding sulfuric acid to sodium metabisulfite releases H₂S₂O₅, though the compound is unstable in aqueous solutions and rapidly decomposes into sulfur dioxide (SO₂) and bisulfite ions (HSO₃⁻) . Characterization requires spectroscopic techniques (e.g., Raman or infrared spectroscopy) to identify S–S and S–O bonding patterns, complemented by titration methods to quantify acidity and decomposition products .
Q. How can researchers stabilize this compound for experimental analysis?
Due to its instability, this compound is often studied indirectly via its salts (e.g., metabisulfites) or in non-aqueous solvents at low temperatures. Cryogenic techniques or rapid spectroscopic analysis under inert atmospheres (e.g., nitrogen) are recommended to minimize decomposition .
Advanced Research Questions
Q. How do structural ambiguities in this compound nomenclature impact research reproducibility?
The IUPAC nomenclature dilemma arises from discrepancies between the historically used name "this compound" (HO–S(=O)–O–S(=O)–OH) and its isomeric forms (e.g., HO–S(=O)–S(=O)₂–OH) . This ambiguity complicates literature comparisons. To address this, researchers should:
Q. What experimental designs are suitable for analyzing the decomposition kinetics of this compound?
Kinetic studies require real-time monitoring of decomposition products (e.g., SO₂, HSO₃⁻) using techniques like:
- Mass spectrometry (MS) or gas chromatography (GC) to track SO₂ evolution .
- pH-stat titration to measure bisulfite ion concentration changes . Controlled variables include temperature, solvent polarity, and acid concentration. Data interpretation should account for competing pathways, such as oxidation to pyrosulfurous acid (H₂S₂O₇) .
Q. How can contradictory data on this compound’s reactivity with metal ions be resolved?
Discrepancies in metal-sulfide precipitation studies (e.g., with arsenic or lead salts) may stem from pH-dependent reactivity . Methodological recommendations include:
- Conducting experiments across a pH gradient (2–10) to identify optimal conditions for sulfide formation.
- Using X-ray absorption spectroscopy (XAS) to characterize intermediate metal complexes.
- Comparing results with computational models (e.g., density functional theory) to validate proposed mechanisms .
Methodological Recommendations
- For Structural Studies : Combine Raman spectroscopy with DFT calculations to resolve bonding ambiguities .
- For Kinetic Analysis : Use stopped-flow spectrophotometry to capture rapid decomposition in aqueous solutions .
- For Reproducibility : Adhere to IUPAC’s provisional naming guidelines and document synthetic protocols in detail .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
